molecular formula C13H12O2 B12080800 1-[4-(5-Methyl-2-furyl)phenyl]ethanone

1-[4-(5-Methyl-2-furyl)phenyl]ethanone

Cat. No.: B12080800
M. Wt: 200.23 g/mol
InChI Key: FXOZOMXGMIKOFD-UHFFFAOYSA-N
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Description

Contextual Significance of Furan (B31954) and Phenyl Ketone Architectures in Chemical Research

The furan ring and the phenyl ketone group are two fundamental structural motifs that bestow unique properties upon the molecules they constitute. Their individual and combined significance is well-established in chemical research.

The furan moiety is a five-membered aromatic heterocycle containing one oxygen atom. wordpress.com This structure is not just a synthetic curiosity but is found in a wide array of natural products, including sugars like ribose and fructose (B13574) in their furanose form, which are fundamental components of nucleic acids. britannica.com The name "furan" itself, derived from the Latin furfur for bran, points to its origins from natural sources. wordpress.comwikipedia.org Industrially, furan derivatives like furfural (B47365) are produced from agricultural byproducts such as corncobs and oat hulls. britannica.comwikipedia.org

In medicinal chemistry, the furan nucleus is a privileged scaffold. Its inclusion in a molecule can lead to a diverse range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer effects. ijabbr.comutripoli.edu.lyresearchgate.net The aromaticity of the furan ring, arising from the delocalization of one of the oxygen's lone pairs of electrons, renders it flat and influences its reactivity, making it a versatile building block in the synthesis of novel therapeutic agents. wordpress.comatamanchemicals.com

The phenyl ketone architecture, which consists of a ketone group attached to a benzene (B151609) ring, is also of great importance. Phenyl groups, with the formula C₆H₅, are hydrophobic, stable, and common in organic chemistry. wikipedia.orgyoutube.com They are key components in essential amino acids like phenylalanine and in widely used materials such as polystyrene. wikipedia.orgyoutube.com The ketone functional group is a fundamental reactive site in organic synthesis, serving as a versatile intermediate for creating more complex molecules. researchgate.nettestbook.com The combination, an aryl ketone, is a structural feature in many pharmacologically active compounds and a target for advanced synthetic methods, such as palladium-catalyzed α-arylation, which is a powerful technique for their formation. organic-chemistry.org The carbonyl group and the aromatic ring are often essential features for biological activity, as seen in studies of various enzyme inhibitors. nih.gov

The fusion of these two architectures in a single molecule, as in an aryl furan ketone, creates a compound with a rich chemical profile, leveraging the aromatic stability and biological potential of the furan ring with the synthetic versatility and structural importance of the phenyl ketone group.

Structural Overview and Key Chemical Features of the 1-[4-(5-Methyl-2-furyl)phenyl]ethanone Scaffold

The compound this compound is characterized by a precise arrangement of its constituent parts. A 5-methyl-substituted furan ring is connected at its 2-position to a phenyl ring at the para-position (position 4), which in turn bears an acetyl group (ethanone). This specific connectivity defines its chemical properties and potential reactivity.

The key chemical features include:

A Furan Ring: A five-membered aromatic heterocycle providing electronic stability and acting as a potential site for electrophilic substitution. wordpress.com

A Ketone Group: The ethanone (B97240) (acetyl) group provides a site for nucleophilic attack at the carbonyl carbon and allows for reactions at the adjacent α-carbon.

A Methyl Group: Attached to the furan ring, this group can influence the steric and electronic properties of the furan system.

Below is a table summarizing the key identifiers and properties of the compound.

PropertyValue
IUPAC Name This compound
Synonyms 4-(5-methylfuran-2-yl)acetophenone, AKOS BAR-1834
CAS Number 39034-75-4
Molecular Formula C₁₃H₁₂O₂
Molecular Weight 200.23 g/mol

Data sourced from ChemicalBook and other chemical databases. chemicalbook.comchemicalbook.com

Historical Perspectives and Evolution of Research on Related Aryl Furan Ketones

While specific historical records for this compound are not extensively documented in early literature, the evolution of research on its parent structures—furans and aryl ketones—provides a clear context for its development.

The history of furan chemistry began in 1780 when Carl Wilhelm Scheele first described 2-furoic acid. wikipedia.orgatamanchemicals.com This was followed by Johann Wolfgang Döbereiner's report on furfural in 1831, a compound that would become a key industrial chemical derived from bran. wikipedia.orgwikipedia.org Furan itself was first prepared by Heinrich Limpricht in 1870. wordpress.comwikipedia.org Throughout the late 19th and early 20th centuries, chemists like Adolf von Baeyer and Carl Harries worked to determine the structure of furan and its derivatives, solidifying the understanding of this heterocyclic system. wikipedia.org

The synthesis of more complex furan derivatives grew from these foundations. Classic methods like the Feist–Benary synthesis and the Paal–Knorr synthesis became standard routes to furan rings. wikipedia.org The development of transition-metal-catalyzed cross-coupling reactions in the latter half of the 20th century revolutionized the synthesis of biaryl compounds, including those linking furan rings to other aromatic systems like benzene. These advancements made the synthesis of complex scaffolds like aryl furan ketones more accessible and efficient.

Similarly, the study of other heterocycles like pyridine (B92270), a nitrogen-containing analogue of benzene, progressed in parallel. William Ramsay's first synthesis of pyridine in 1876 and Arthur Rudolf Hantzsch's development of pyridine synthesis in 1881 marked significant milestones in heterocyclic chemistry. wikipedia.org The continuous development of synthetic methodologies for both furan and aryl ketone compounds has enabled chemists to design and create a vast library of derivatives for various applications, from materials science to medicinal chemistry, leading to the eventual synthesis and study of specific molecules like this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H12O2

Molecular Weight

200.23 g/mol

IUPAC Name

1-[4-(5-methylfuran-2-yl)phenyl]ethanone

InChI

InChI=1S/C13H12O2/c1-9-3-8-13(15-9)12-6-4-11(5-7-12)10(2)14/h3-8H,1-2H3

InChI Key

FXOZOMXGMIKOFD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C2=CC=C(C=C2)C(=O)C

Origin of Product

United States

Advanced Synthetic Methodologies for 1 4 5 Methyl 2 Furyl Phenyl Ethanone and Its Analogs

Precursor Synthesis and Starting Material Derivatization Strategies

The successful synthesis of 1-[4-(5-Methyl-2-furyl)phenyl]ethanone is highly dependent on the strategic preparation of its constituent furan (B31954) and phenyl precursors. These initial steps involve the derivatization of basic starting materials to install the necessary functional groups for subsequent coupling reactions.

Preparation of Substituted Furan Precursors

The 5-methyl-2-furyl moiety is a critical component of the target molecule. Its synthesis can be approached through several established routes. A common and commercially significant method begins with furfural (B47365), which is readily available from the dehydration of C5 sugars found in lignocellulosic biomass. researchgate.netrsc.org Furfural can be converted to 2-methylfuran (B129897), a key intermediate. researchgate.net

Classical methods for furan ring synthesis are also widely employed, such as the Paal-Knorr synthesis, which involves the acid-catalyzed cyclization and dehydration of 1,4-dicarbonyl compounds. youtube.com Mild acidic catalysts are often preferred to prevent the polymerization of the furan nucleus. youtube.com Another approach is the Feist-Benary furan synthesis, which utilizes the reaction of α-halo ketones with the enolate of a β-dicarbonyl compound.

For more complex or highly substituted furan analogs, modern catalytic methods offer high efficiency and selectivity. These include:

Gold-catalyzed dehydrative cyclization of heteroatom-substituted propargylic alcohols, which can produce functionalized furans in minutes under mild, open-flask conditions. organic-chemistry.org

Cobalt-catalyzed metalloradical cyclization of alkynes with α-diazocarbonyls, a method that allows for the construction of polyfunctionalized furans with complete regioselectivity. nih.gov

Palladium-catalyzed reactions , such as the cycloisomerization of enyne acetates, provide an efficient route to a wide range of 2,5-disubstituted furans. organic-chemistry.org

A general approach for creating 2-substituted-4-methylfurans involves the use of 4-methyl-2-furyl-lithium as a key intermediate, which can then react with various electrophiles. rsc.org

Synthesis of Functionalized Phenyl Moieties

The functionalized phenyl precursor required for the synthesis is typically a 1-halo-4-acetylbenzene or a corresponding boronic acid derivative. A standard method for introducing the acetyl group onto the phenyl ring is the Friedel-Crafts acylation, using acetyl chloride or acetic anhydride (B1165640) with a Lewis acid catalyst like aluminum chloride.

To prepare for cross-coupling reactions, a halogen is required on the phenyl ring, positioned para to the acetyl group. For instance, 4-bromoacetophenone is a common starting material used in palladium-catalyzed reactions. mdpi.com It can be synthesized by the bromination of acetophenone (B1666503). Similarly, 4-iodophenyl ethanone (B97240) can be prepared for use in various coupling protocols. For Suzuki-type couplings, the corresponding arylboronic acid, such as 4-acetylphenylboronic acid, is synthesized. This is often achieved by reacting the corresponding Grignard reagent of a protected 4-bromoacetophenone with a trialkyl borate, followed by acidic workup.

Cross-Coupling and Condensation Reactions in Aryl Furan Ethanone Synthesis

The formation of the crucial C-C bond between the furan and phenyl rings is the centerpiece of the synthesis. This is primarily achieved through transition metal-catalyzed cross-coupling reactions. Alternatively, condensation reactions can be employed to build the heterocyclic ring system onto an existing aryl structure.

Palladium-Catalyzed Coupling Approaches to Furan-Phenyl Linkages

Palladium-catalyzed cross-coupling reactions are among the most versatile and efficient methods for forming aryl-heteroaryl bonds. nih.gov A prominent strategy is the direct C-H activation of the furan ring, which couples with an aryl halide. Research has shown that the reaction between 2-butylfuran (B1215726) and 4-bromoacetophenone can be effectively catalyzed by PEPPSI-type Pd(II) complexes. mdpi.com The optimization of these conditions involves screening various bases, solvents, and catalyst precursors to achieve high conversion rates. mdpi.com For the synthesis of this compound, a similar approach would involve the direct arylation of 2-methylfuran with 4-bromoacetophenone.

Another powerful method is the Suzuki cross-coupling reaction, which involves the coupling of an aryl halide with an organoboronic acid. nih.gov In this context, the reaction could be between 2-(5-methylfuran)boronic acid and 4-bromoacetophenone, or alternatively, between 5-methyl-2-bromofuran and 4-acetylphenylboronic acid. These reactions are known for their high yields and tolerance of a wide range of functional groups. nih.govresearchgate.net

Table 1: Optimized Conditions for Palladium-Catalyzed Arylation of Furans mdpi.com
Catalyst PrecursorBaseSolventTemperature (°C)Time (h)Conversion (%)
Pd(II) Complex 6KOAcDMAc1203>99
Pd(II) Complex 6K₂CO₃DMAc120385
Pd(II) Complex 6Cs₂CO₃DMAc120396
Pd(II) Complex 6KOAcNMP120398
Pd(II) Complex 6KOAcToluene1203<10

Base-Catalyzed Condensation Reactions

Base-catalyzed condensation reactions provide an alternative pathway, often for the initial construction of the furan ring itself. The Knoevenagel condensation, for example, can be used to synthesize furan derivatives. nih.govmdpi.com One such method involves the condensation of an arylglyoxal with acetylacetone (B45752) in the presence of a base like triethylamine (B128534) (Et₃N) to form an intermediate that can subsequently cyclize with a phenol (B47542) to produce a highly functionalized furan. nih.gov

Aldol-type condensations are also relevant, particularly when starting with furfural or its derivatives. osti.gov These reactions typically involve the condensation of furfural with a ketone in the presence of a solid base catalyst. osti.gov While these reactions often lead to larger conjugated systems, they underscore the utility of base-catalyzed C-C bond formation in building complex molecules from furan precursors. For instance, 5-hydroxymethylfurfural (B1680220) (HMF) can undergo a Knoevenagel condensation with 3,3-Dimethyl-2-butanone to form a new furan-containing enone. mdpi.com

Table 2: Examples of Base-Catalyzed Condensation Reactions for Furan Synthesis
Reactant 1Reactant 2Catalyst/BaseConditionsProduct TypeYield (%)Reference
ArylglyoxalAcetylacetoneEt₃NReflux in acetoneSubstituted Furan Ethanone~40 nih.gov
5-HMF derivativeEthyl cyanoacetateBiogenic Ca/Ba Carbonates100 °C, solvent-free3-(Furan-2-yl)acrylonitrile71-87 mdpi.com
FurfuralAcetoneCaO/MgAl₂O₄Flow reactor, 373 KAldol (B89426) Condensation ProductN/A osti.gov

Novel Synthetic Routes and Mechanistic Insights

Research continues to uncover novel and more efficient synthetic pathways to aryl furan ethanones and their analogs. One innovative approach is the one-pot, multicomponent synthesis where arylglyoxals, acetylacetone, and phenols react to form complex furan derivatives in a single step. nih.gov The proposed mechanism for this reaction involves an initial Knoevenagel condensation, followed by a Michael addition of the phenol to the resulting intermediate, which then undergoes cyclization to form the furan ring. nih.gov

Mechanistic understanding of palladium-catalyzed C-H activation suggests that the process can proceed via an NHC (N-heterocyclic carbene) intermediate, which facilitates the coupling process. mdpi.com Furthermore, acid-catalyzed condensation reactions of 2-methylfuran can be used to produce molecules like 5,5-bis(5-methyl-2-furyl)pentan-2-one, using solid acid catalysts such as Amberlyst® 15. researchgate.net This highlights the potential of using heterogeneous catalysts for more sustainable and reusable synthetic processes. researchgate.net

Cascade Reactions and Multi-Component Approaches for Polysubstituted Furan Synthesis

Cascade reactions and multi-component reactions (MCRs) represent highly efficient strategies for the synthesis of complex molecules from simple precursors in a single operation, which is advantageous over traditional multi-step methods. organic-chemistry.org These approaches are prized for their high atom economy, clean reaction profiles, and ability to rapidly generate molecular diversity. organic-chemistry.org

Several innovative cascade and MCR methodologies have been developed for the synthesis of polysubstituted furans:

Phosphine-Mediated 1,3-Dipolar Cycloaddition: A modular synthesis of polysubstituted furans can be achieved from aldehydes, acyl chlorides, and alkynes. researchgate.net This method relies on the multi-component formation of a novel phosphorus-containing 1,3-dipole, which then undergoes an in situ 1,3-dipolar cycloaddition with an alkyne to furnish the furan ring with control over all four substituent positions. researchgate.net

Palladium-Catalyzed Cascades: Palladium catalysis enables several cascade pathways to furans. One such method involves a formal anti-carbopalladation of specially designed substrates, followed by an intramolecular attack by a hydroxyl group and subsequent elimination to generate highly substituted furans. researchgate.net Another efficient palladium-catalyzed cascade involves the reaction of aryloxy-enynes with aryl halides, providing rapid access to 2,3,4-trisubstituted furans under mild conditions. nih.gov

Dual-Catalyst Systems: The combination of a triazole-gold (TA-Au) and a copper catalyst facilitates a one-pot, three-step reaction cascade. molport.com This dual system allows for the synthesis of di-, tri-, and tetrasubstituted furans from simple starting materials in good to excellent yields. molport.com

Acid-Catalyzed Cyclizations: Substituted furans can be constructed from γ-alkynyl ketones under acidic conditions, proceeding through an in situ formed allene (B1206475) intermediate. chemicalbook.com Phosphoric acid has also been used to catalyze a regioselective cascade cyclization/amination of para-quinone methides with β-ketodinitriles, yielding polysubstituted furan derivatives with high atomic economy. pharmint.net

Table 1: Overview of Cascade and Multi-Component Reactions for Furan Synthesis

Methodology Key Reactants Catalyst/Reagent Key Features
1,3-Dipolar Cycloaddition Aldehydes, Acyl Chlorides, Alkynes Phosphonite (PhP(catechyl)) Modular synthesis with control over all four substituents. researchgate.net
anti-Carbopalladation Cascade Alkenyl-aryl-alkynes with a hydroxyl group Palladium catalyst Access to highly substituted furans via a unique anti-carbopalladation pathway. researchgate.net
Dual Gold/Copper Catalysis Propargyl alcohol, Alkyne Triazole-gold (TA-Au) and Copper One-pot, three-step cascade for di-, tri-, and tetrasubstituted furans. molport.com
Acid-Catalyzed Cascade para-Quinone Methides, β-Ketodinitriles Phosphoric acid High atom economy and regioselective formation of polysubstituted furans. pharmint.net
MCR via Kornblum Oxidation Benzyl Halides, Isocyanides, α-Hydroxy C–H acids DMSO, K₂CO₃ Avoids the use of potentially unstable aldehydes by generating them in situ. rsc.org

Regioselective Functionalization Strategies

Achieving regioselectivity—the control of substituent placement on the furan ring—is a significant challenge in furan synthesis, particularly for creating highly substituted, non-symmetrical products. researchgate.net While functionalization at the C2 and C5 positions can often be accomplished through standard methods like electrophilic aromatic substitution, controlling substitution at the C3 and C4 positions requires more sophisticated strategies. researchgate.net

Key regioselective strategies include:

Metalloradical Cyclization: A cobalt(II)-based metalloradical catalysis system enables the regioselective cyclization of alkynes with α-diazocarbonyls. uwindsor.ca This process generates Co(III)-carbene radicals that undergo a tandem radical addition with terminal alkynes, producing polyfunctionalized furans with complete regioselectivity and a high tolerance for various functional groups. uwindsor.canih.gov

Palladium-Catalyzed Sequential Reactions: A unified approach using phosphine–palladium catalysis allows for the regioselective synthesis of 2,3-, 2,4-, and 2,5-functionalized furans. researchgate.net The strategy involves sequential Michael-Heck reactions between functionalized (Z)-β-halo allylic alcohols and activated alkynes, with the substitution pattern of the final furan being dictated by the initial functionalization of the allylic alcohol. researchgate.net

Solvent and Temperature-Controlled Regioselectivity: In the reaction of sulfonium (B1226848) acylmethylides with acetylenic esters, the choice of solvent and reaction temperature can have a profound impact on the regiochemical outcome. nih.gov For instance, the reaction between specific reactants yielded a mixture of regioisomers in methanol (B129727) at room temperature, but produced a single regioisomer exclusively when conducted in DMSO. nih.gov

Iodocyclization of Enyne Acetates: 2,5-Disubstituted 3-iodofurans can be prepared with high regioselectivity through a palladium/copper-catalyzed cross-coupling of (Z)-β-bromoenol acetates and terminal alkynes. organic-chemistry.org The resulting conjugated enyne acetate (B1210297) intermediates undergo a subsequent iodocyclization to install an iodine atom specifically at the 3-position, which can then be used for further functionalization. organic-chemistry.org

Table 2: Comparison of Regioselective Furan Synthesis Strategies

Strategy Key Reagents/Catalyst Position(s) Controlled Mechanistic Feature
Metalloradical Cyclization α-Diazocarbonyls, Terminal Alkynes, Co(II) complex Complete regioselectivity Tandem radical addition of a Co(III)-carbene radical to an alkyne. uwindsor.canih.gov
Sequential Michael-Heck (Z)-β-Halo Allylic Alcohols, Activated Alkynes, Pd catalyst 2,3-, 2,4-, and 2,5- Regiochemistry is pre-determined by the substitution on the starting allylic alcohol. researchgate.net
Solvent/Temperature Control Sulfonium Ylides, Acetylenic Esters Relative position of substituents Stability of intermediates in different solvents (e.g., DMSO vs. Methanol) directs the reaction pathway. nih.gov
Iodocyclization (Z)-β-Bromoenol Acetates, Terminal Alkynes, I₂ C3 position Iodocyclization of a conjugated enyne intermediate places iodine specifically at the C3 position for further elaboration. organic-chemistry.org

Optimization of Reaction Conditions and Yield Enhancement in Aryl Furan Ketone Synthesis

The efficient synthesis of aryl furan ketones requires careful optimization of reaction parameters to maximize yield and minimize side products. Key factors that are commonly adjusted include the choice of catalyst, solvent, temperature, and reaction time.

Microwave irradiation has emerged as a powerful tool for enhancing reaction rates and yields. In the synthesis of furan-ring fused chalcones from α,β-unsaturated ketones, a microwave-assisted method (Method B) proved superior to a conventional heating approach (Method A), providing yields of 87-94% in significantly shorter reaction times. nist.govnih.gov Similarly, in the synthesis of trialkyl furan-2,3,4-tricarboxylates, the reaction failed at a standard temperature of 80 °C. nih.gov However, increasing the temperature to 160 °C under microwave irradiation successfully produced the desired products in moderate to good yields, demonstrating the crucial role of temperature in overcoming activation barriers for more sterically demanding substrates. nih.gov

Catalyst and ligand selection is also paramount. In palladium-catalyzed reactions for the homologation of aryl ketones, the choice of ligand was critical for success. chemrxiv.org The reaction did not proceed with an initial ligand choice (L1), but employing a different pyridine (B92270) oxazoline (B21484) ligand (L8) under optimized conditions led to the desired products in moderate to good yields. chemrxiv.org

Table 3: Parameters for Optimization in Aryl Furan Ketone Synthesis

Parameter Example Study Observation
Temperature/Heating Method Synthesis of furan-fused chalcones nist.govnih.gov Microwave irradiation led to higher yields (87-94%) and shorter reaction times compared to conventional heating.
Synthesis of furan-tricarboxylates nih.gov Reaction failed at 80 °C but proceeded in good yield at 160 °C under microwave conditions.
Catalyst/Ligand System Homologation of aryl ketones chemrxiv.org The reaction was highly dependent on the choice of palladium ligand; switching from L1 to L8 was essential for product formation.
Solvent Regioselective furan synthesis nih.gov Changing the solvent from methanol to DMSO resulted in a switch from a mixture of regioisomers to a single, specific product.

Synthetic Applications as Versatile Building Blocks in Organic Synthesis

The compound this compound is a versatile building block in organic synthesis due to the distinct reactivity of its constituent functional groups: the ethanone (acetyl) group, the furan ring, and the phenyl ring. Its structure allows for a variety of chemical transformations to build more complex molecules. smolecule.com

The ketone functionality is a key handle for carbon-carbon bond formation and functional group interconversion. For example, the α-protons of the acetyl group can be deprotonated to form an enolate, which can participate in classic reactions like aldol condensations with aldehydes or ketones to extend the carbon chain. The ketone can also undergo Wittig-type reactions to form alkenes or be converted into an ester via a Baeyer-Villiger oxidation. Furthermore, the carbonyl group can be reduced to a secondary alcohol using agents like sodium borohydride (B1222165), or converted to an amine through reductive amination. smolecule.com

The furan ring itself offers multiple avenues for synthetic elaboration. As an electron-rich aromatic system, it can undergo electrophilic substitution reactions, allowing for the introduction of new functional groups. It can also act as a diene in [4+2] cycloaddition (Diels-Alder) reactions, providing a powerful method for constructing complex polycyclic systems. uwindsor.ca

The combination of these reactive sites makes aryl furan ketones like this compound valuable intermediates for the synthesis of larger, more complex heterocyclic structures. For instance, α-halo ketones can react with β-keto esters in the Feist-Benary synthesis to produce new, highly substituted furan rings. uwindsor.ca Similarly, ketones are common starting materials for building other five-membered heterocycles like pyrroles, often through condensation with an amine source in the Paal-Knorr synthesis or related methodologies. uwindsor.ca The strategic manipulation of the ketone and furan moieties allows chemists to use this compound as a scaffold to access a diverse range of more complex chemical entities.

Sophisticated Spectroscopic and Chromatographic Characterization of 1 4 5 Methyl 2 Furyl Phenyl Ethanone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for determining the structure of organic molecules in solution. longdom.org By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. longdom.orgnumberanalytics.com

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the types and number of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by its local electronic environment. For 1-[4-(5-Methyl-2-furyl)phenyl]ethanone, the ¹H NMR spectrum would exhibit distinct signals corresponding to the different sets of protons.

The aromatic protons on the phenyl ring typically appear as multiplets in the downfield region (around 7.0-8.0 ppm) due to the deshielding effect of the aromatic ring current. The protons on the furan (B31954) ring would also resonate in the aromatic region, with their specific shifts and coupling patterns providing information about their positions on the ring. The methyl group attached to the furan ring would produce a singlet at a characteristic upfield chemical shift. The methyl protons of the ethanone (B97240) (acetyl) group would also appear as a singlet, but at a slightly different chemical shift compared to the furan's methyl group, reflecting their distinct chemical environments.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

Proton Type Predicted Chemical Shift (ppm) Multiplicity Integration
Phenyl H~7.4-8.0Multiplet4H
Furan H~6.0-7.0Multiplet2H
Acetyl CH₃~2.6Singlet3H
Furan CH₃~2.3Singlet3H

Note: These are predicted values and may vary slightly based on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. rsc.org Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Type Predicted Chemical Shift (ppm)
Carbonyl C=O~197
Aromatic/Furan C~108-155
Acetyl CH₃~26
Furan CH₃~14

Note: These are predicted values and may vary slightly based on the solvent and experimental conditions.

While 1D NMR provides fundamental structural information, complex molecules often require advanced two-dimensional (2D) NMR techniques for unambiguous signal assignment and complete structural elucidation. numberanalytics.comnumberanalytics.com

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. longdom.orgnumberanalytics.com For this compound, COSY would show correlations between adjacent protons on the phenyl and furan rings, helping to establish their connectivity. longdom.org

TOCSY (Total Correlation Spectroscopy) : TOCSY is useful for identifying entire spin systems of coupled protons, even if they are not directly connected. numberanalytics.com This can be particularly helpful in assigning all the protons within the furan and phenyl rings.

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates the chemical shifts of protons directly attached to carbon atoms. numberanalytics.com It is invaluable for assigning the signals in the ¹³C NMR spectrum by linking them to their corresponding, already assigned, proton signals. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals longer-range couplings between protons and carbons (typically over two or three bonds). This is crucial for connecting different fragments of the molecule, for instance, linking the acetyl group to the phenyl ring and the phenyl ring to the furan ring. cloudflare.net

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about the spatial proximity of protons, which is essential for determining the three-dimensional structure and conformation of a molecule. numberanalytics.com

The combined application of these 2D NMR techniques allows for a comprehensive and detailed structural assignment of this compound. cloudflare.net

Vibrational Spectroscopy: Infrared (IR) Analysis of Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. cloudflare.net The IR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups.

A strong, sharp absorption band is expected in the region of 1670-1690 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching vibration of an aryl ketone. The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the C=C stretching vibrations of the phenyl and furan rings would be observed in the 1450-1600 cm⁻¹ region. The C-O stretching of the furan ring would likely produce a band in the 1000-1300 cm⁻¹ range. The presence of methyl groups would be indicated by C-H stretching vibrations just below 3000 cm⁻¹ and bending vibrations around 1375 and 1450 cm⁻¹.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
C=O (Ketone)Stretch1670-1690
Aromatic C-HStretch>3000
Aromatic C=CStretch1450-1600
Furan C-O-CStretch1000-1300
Methyl C-HStretch~2850-2960
Methyl C-HBend~1375, 1450

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. libretexts.org

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. rsc.org The molecular formula of this compound is C₁₃H₁₂O₂. chemicalbook.comchemicalbook.com HRMS can confirm this by providing an exact mass that corresponds to this formula, distinguishing it from other compounds with the same nominal mass. The calculated exact mass for the [M+H]⁺ ion would be a key piece of data for confirming the compound's identity.

The fragmentation pattern observed in the mass spectrum provides further structural clues. For this compound, common fragmentation pathways for acetophenone (B1666503) derivatives would be expected. studyraid.com These can include the loss of the methyl group (a loss of 15 Da) to form a stable acylium ion, or the cleavage of the bond between the carbonyl group and the phenyl ring, leading to characteristic fragment ions. studyraid.commsu.edu The analysis of these fragments helps to piece together the structure of the parent molecule.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is exceptionally well-suited for the analysis of moderately polar organic compounds like this compound. This method typically imparts minimal fragmentation, allowing for the clear determination of the molecular weight. In positive ion mode, the compound is expected to be readily protonated to yield a prominent pseudomolecular ion [M+H]⁺. Given the molecular formula C₁₃H₁₂O₂, the expected monoisotopic mass is 200.0837 g/mol . Therefore, the ESI-MS spectrum should exhibit a major peak at an m/z (mass-to-charge ratio) of 201.0916.

Loss of a methyl radical (•CH₃): Cleavage of the acetyl methyl group to yield an acylium ion.

Loss of carbon monoxide (CO): Expulsion of CO from the ketone functionality.

Cleavage of the furan or phenyl rings: More energetic collisions could lead to the opening or fragmentation of the aromatic and heteroaromatic rings.

The precise fragmentation pattern provides a fingerprint that can be used to confirm the identity of the compound and to distinguish it from isomers.

Interactive Data Table: Predicted ESI-MS Fragmentation of this compound

Precursor Ion (m/z)Proposed Fragment IonFragment StructurePredicted Fragment m/z
201.0916 ([M+H]⁺)[M+H - •CH₃]⁺C₁₂H₉O₂⁺186.0653
201.0916 ([M+H]⁺)[M+H - CO]⁺C₁₂H₁₃O⁺173.0966
201.0916 ([M+H]⁺)[C₇H₇O]⁺ (acetylphenyl cation)C₇H₇O⁺119.0497
201.0916 ([M+H]⁺)[C₅H₅O]⁺ (furyl cation)C₅H₅O⁺81.0340

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for probing the electronic structure of conjugated systems. The molecule this compound possesses an extended π-system, comprising the phenyl ring, the furan ring, and the acetyl group's carbonyl function. This conjugation is expected to give rise to distinct absorption bands in the UV-Vis spectrum.

The spectrum is anticipated to display intense absorptions corresponding to π → π* transitions. The specific wavelengths (λmax) of these absorptions are influenced by the extent of conjugation. For comparison, a simpler related molecule, 2-acetylfuran, exhibits a significant absorption maximum. nist.gov In this compound, the additional phenyl ring in conjugation with the furan and ketone moieties would be expected to cause a bathochromic (red) shift, moving the absorption to longer wavelengths.

The analysis of the UV-Vis spectrum can provide qualitative information about the electronic environment of the chromophores. Solvatochromism studies, where spectra are recorded in solvents of varying polarity, could further elucidate the nature of the electronic transitions.

Interactive Data Table: Expected UV-Vis Absorption Maxima

Chromophoric SystemExpected TransitionAnticipated λmax Range (nm)
Phenyl Ringπ → π250 - 280
Furan Ringπ → π200 - 250
Acetyl Group (C=O)n → π300 - 330 (weak)
Conjugated Systemπ → π280 - 350

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This experimental data is then compared with the theoretical values calculated from the molecular formula to verify the compound's elemental composition and purity. The confirmed molecular formula for this compound is C₁₃H₁₂O₂. chemicalbook.comchemicalbook.com

The theoretical elemental composition is calculated as follows:

Molecular Weight: 200.23 g/mol chemicalbook.comchemicalbook.com

Carbon (C): (13 * 12.011) / 200.23 * 100% = 77.98%

Hydrogen (H): (12 * 1.008) / 200.23 * 100% = 6.04%

Oxygen (O): (2 * 15.999) / 200.23 * 100% = 15.98%

Experimental results from elemental analysis should ideally fall within ±0.4% of these theoretical values to confirm the elemental integrity of the synthesized compound.

Interactive Data Table: Elemental Composition of C₁₃H₁₂O₂

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Theoretical %
CarbonC12.01113156.14377.98
HydrogenH1.0081212.0966.04
OxygenO15.999231.99815.98
Total 200.237 100.00

Chromatographic Techniques for Purification and Purity Assessment

Chromatographic methods are indispensable for both the purification of synthesized compounds and the assessment of their purity.

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of non-volatile organic compounds like this compound. A reversed-phase HPLC method would likely be effective, utilizing a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a small amount of acid like formic or phosphoric acid to improve peak shape. sielc.comsielc.com The compound's purity would be determined by integrating the area of its corresponding peak and comparing it to the total area of all peaks in the chromatogram.

Gas Chromatography (GC) can also be employed for the analysis of this compound, given its likely volatility under typical GC conditions. A capillary column with a non-polar or moderately polar stationary phase would be suitable. The retention time of the compound would be a characteristic property under a specific set of conditions (e.g., column type, temperature program, carrier gas flow rate). GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS) can provide quantitative purity information and structural confirmation, respectively.

Interactive Data Table: Hypothetical Chromatographic Conditions

TechniqueColumnMobile Phase/Carrier GasDetectorExpected Outcome
HPLCC18 (Reversed-Phase)Acetonitrile/Water GradientUV-Vis (DAD)Single major peak with a characteristic retention time
GCDB-5 or similarHelium or NitrogenFID or MSSingle major peak with a characteristic retention time

Following synthesis, crude reaction mixtures typically contain the desired product along with unreacted starting materials, byproducts, and other impurities. Preparative chromatography is a crucial step for isolating this compound in a highly pure form.

Column chromatography using silica (B1680970) gel as the stationary phase is a standard and effective method for this purpose. mdpi.com A solvent system of increasing polarity, such as a gradient of ethyl acetate (B1210297) in hexane, would likely be employed to elute the components from the column. The separation is monitored by Thin-Layer Chromatography (TLC) to identify the fractions containing the pure product, which are then combined and concentrated to yield the purified compound.

Chemical Reactivity and Mechanistic Investigations of 1 4 5 Methyl 2 Furyl Phenyl Ethanone

Electrophilic Aromatic Substitution Reactions on the Furan (B31954) and Phenyl Rings

The furan and phenyl rings in 1-[4-(5-Methyl-2-furyl)phenyl]ethanone are both susceptible to electrophilic aromatic substitution (EAS), a fundamental reaction class in organic chemistry where an atom, typically hydrogen, on an aromatic ring is replaced by an electrophile. dalalinstitute.commasterorganicchemistry.com The reactivity and regioselectivity of these reactions are governed by the electronic properties of the substituents on each ring.

The furan ring, being an electron-rich heterocycle, is generally more reactive towards electrophiles than benzene (B151609). youtube.com The oxygen atom's lone pair of electrons contributes to the aromatic system, increasing the electron density of the ring and activating it for electrophilic attack. youtube.com This increased reactivity often allows for EAS reactions to occur under milder conditions, sometimes without the need for a catalyst that would be essential for similar reactions with benzene. youtube.com For 2-substituted furans, electrophilic attack predominantly occurs at the C5 position. However, since the C5 position in the title compound is already substituted with a methyl group, electrophilic substitution is directed to the C3 and C4 positions. The regioselectivity can be influenced by the nature of the electrophile and the reaction conditions.

Novel reactions involving acylarylnitrosamines with 2,5-dimethylfuran (B142691) have been reported to yield 2-benzyl-5-methylfurans. rsc.org This transformation is proposed to proceed through a key step involving the π-complexing of a diazonium cation with the furan ring. rsc.org This complexation increases the acidity of the methyl group's protons, facilitating their removal and subsequent reaction. rsc.org

Nucleophilic Addition Reactions at the Ethanone (B97240) Carbonyl Group

The ethanone moiety of this compound features a carbonyl group, which is a prime site for nucleophilic addition reactions. The carbon atom of the carbonyl group is electrophilic due to the polarization of the carbon-oxygen double bond. This allows for the attack of various nucleophiles, leading to the formation of a tetrahedral intermediate which can then be protonated to yield an alcohol or undergo further reactions.

Common nucleophilic addition reactions at the ethanone carbonyl group include:

Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). smolecule.com

Grignard and Organolithium Reactions: The addition of Grignard reagents (R-MgX) or organolithium reagents (R-Li) to the carbonyl group results in the formation of tertiary alcohols after an acidic workup.

Cyanohydrin Formation: The addition of hydrogen cyanide (HCN) or a cyanide salt in the presence of acid leads to the formation of a cyanohydrin.

Wittig Reaction: Reaction with a phosphorus ylide (a Wittig reagent) can convert the carbonyl group into an alkene.

The specific outcomes and yields of these reactions can be influenced by the steric and electronic environment around the carbonyl group, which is affected by the bulky 4-(5-methyl-2-furyl)phenyl substituent.

Oxidation and Reduction Pathways of the Furan Ring and Ketone Moiety

The furan ring and the ketone moiety in this compound can undergo distinct oxidation and reduction reactions.

Furan Ring:

Oxidation: Furan rings are susceptible to oxidation, which can lead to ring-opening products or the formation of other heterocyclic systems. Oxidizing agents like potassium permanganate (B83412) (KMnO4) and chromium trioxide (CrO3) can be employed. smolecule.com The specific products formed depend on the oxidant and the reaction conditions.

Reduction: The furan ring can be hydrogenated to form a tetrahydrofuran (B95107) ring. This typically requires catalytic hydrogenation under pressure with catalysts such as palladium on carbon (Pd/C) or Raney nickel.

Ketone Moiety:

Oxidation: The ethanone group is generally resistant to oxidation under mild conditions. However, under harsh conditions, cleavage of the carbon-carbon bond adjacent to the carbonyl group can occur.

Reduction: As mentioned previously, the ketone can be readily reduced to a secondary alcohol using various reducing agents. smolecule.com For instance, the reduction of 5-hydroxymethylfurfural (B1680220) (HMF) to 2,5-bis(hydroxymethyl)furan (BHMF) is achieved using sodium borohydride. nih.gov

The selective oxidation or reduction of one functional group in the presence of the other presents a synthetic challenge and often requires careful selection of reagents and reaction conditions.

Condensation and Derivatization Reactions Involving the Ethanone Group

The ethanone group in this compound is a versatile handle for various condensation and derivatization reactions. The presence of α-hydrogens (on the methyl group) and the electrophilic carbonyl carbon allows for a range of transformations.

Aldol (B89426) Condensation: In the presence of a base or acid, the ethanone can undergo self-condensation or react with other aldehydes or ketones in a crossed aldol condensation to form β-hydroxy ketones, which can then dehydrate to α,β-unsaturated ketones.

Knoevenagel Condensation: Reaction with compounds containing active methylene (B1212753) groups (e.g., malonic acid derivatives) in the presence of a weak base leads to the formation of new carbon-carbon double bonds.

Formation of Imines and Enamines: The carbonyl group can react with primary amines to form imines (Schiff bases) and with secondary amines to form enamines.

Acylation Reactions: Research has shown that 2-methylfuran (B129897) can react with anhydrides or carboxylic acids to produce acylated products. nih.gov

Synthesis of Heterocycles: The ethanone group can serve as a building block for the synthesis of various heterocyclic compounds. For example, reaction with hydrazines can yield pyrazoles, and reaction with hydroxylamine (B1172632) can lead to isoxazoles.

These reactions are valuable for modifying the structure of the parent molecule and introducing new functionalities, which can be useful in the development of new materials or biologically active compounds.

Diels-Alder Reactions and Other Cycloaddition Chemistries of the Furan Ring

The furan ring in this compound can participate as a diene in Diels-Alder reactions, a powerful [4+2] cycloaddition for the formation of six-membered rings. youtube.comnih.gov While the aromaticity of furan makes it less reactive as a diene compared to non-aromatic dienes, it can still react with strong dienophiles, particularly under thermal or Lewis acid-catalyzed conditions. nih.govyoutube.com

The reactivity of the furan ring in Diels-Alder reactions is influenced by its substituents. The electron-donating methyl group at the C5 position can enhance the reactivity of the furan diene. The reaction typically proceeds to form an oxygen-bridged bicyclic adduct. These adducts can then undergo further transformations, such as rearrangement or ring-opening, to provide access to a variety of complex molecular architectures.

Intramolecular Diels-Alder reactions involving a furan diene have been utilized in the synthesis of natural products. scispace.com The stereochemical outcome of these reactions is often predictable and can be controlled by the stereochemistry of the starting material. youtube.comscispace.com

Besides the classic [4+2] cycloaddition, furan derivatives can also participate in other types of cycloaddition reactions. For instance, furan-fused cyclobutanones have been used as C4 synthons in Rh-catalyzed [4+2] and Au-catalyzed [4+4] cycloadditions to construct furan-fused lactams. nih.gov Additionally, 5-substituted-furan-2(3H)-ones can undergo [8+2]-cycloaddition with 8,8-dicyanoheptafulvene under organocatalytic conditions. acs.orgnih.gov

Mechanistic Elucidation of Reaction Pathways and Intermediate Species in Novel Chemical Transformations

The study of reaction mechanisms provides a deeper understanding of how chemical transformations occur, allowing for the optimization of reaction conditions and the design of new reactions. For this compound and related compounds, various mechanistic investigations have been undertaken.

For example, the decomposition of substituted 2-(2-azidostyryl)furans has been studied under different conditions. acs.org While catalytic decomposition follows predictable pathways, photolysis and thermolysis lead to unexpected quinoline (B57606) derivatives. acs.org Mechanistic studies suggest that the generated nitrene intermediate surprisingly attacks the furan ring, leading to a spiro-annulated zwitterionic intermediate that undergoes ring opening and subsequent isomerization. acs.org

In the context of cycloaddition reactions, the mechanism of the intramolecular Diels-Alder reaction of furan dienes has been investigated. youtube.com The reaction is believed to proceed through a concerted mechanism, and the observed stereoselectivity can be explained by the conformational restraints of the transition state. youtube.com

Furthermore, the synthesis of substituted furans via olefin cross-metathesis followed by an acid-catalyzed cascade has been mechanistically rationalized. pnas.org The process is thought to involve the initial formation of a trans-hydroxyenone intermediate, which then isomerizes to a 1,4-dicarbonyl compound or a cis-hydroxyenone before cyclizing to the furan ring. pnas.org

The use of furan-fused cyclobutanones as C4 synthons in cycloaddition reactions involves a C-C bond activation and cycloaddition sequence, with the formation of metallacycle species as key intermediates. nih.gov These examples highlight the importance of mechanistic studies in understanding and exploiting the reactivity of furan-containing compounds.

Computational and Theoretical Chemistry Studies of Furan Phenyl Ethanone Systems

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, used extensively to determine the optimized geometry and electronic properties of molecules. For furan-phenyl systems, DFT calculations, often employing hybrid functionals like Becke-3-Lee-Yang-Parr (B3LYP) with basis sets such as 6-311++G(d,p), provide a reliable picture of molecular structure. researchgate.netepstem.netepstem.net

These calculations optimize the molecule's geometry to find its lowest energy conformation. Key geometric parameters, including bond lengths and dihedral angles, can be determined and compared with experimental data where available. researchgate.net For a representative related molecule, (E)-3-(Furan-2-yl)-1-phenylprop-2-en-1-one, DFT calculations have shown good agreement between calculated and experimental geometric parameters. researchgate.net The planarity of the molecule, particularly the dihedral angle between the furan (B31954) and phenyl rings, is crucial as it influences the extent of π-electron delocalization, which in turn affects the molecule's electronic properties. nih.gov

DFT also allows for the calculation of various electronic properties. The molecular electrostatic potential (MEP) surface, for example, identifies the electron-rich and electron-deficient regions of the molecule. researchgate.net This is vital for understanding how the molecule will interact with other chemical species. In furan-phenyl systems, the oxygen atoms of the furan ring and the ethanone (B97240) group typically represent regions of negative electrostatic potential (nucleophilic sites), while the hydrogen atoms on the aromatic rings are regions of positive potential (electrophilic sites).

Table 1: Calculated Electronic Properties for a Representative Furan-Phenyl System (Data based on (E)-3-(Furan-2-yl)-1-phenylprop-2-en-1-one, calculated at the B3LYP/6-311++G(d,p) level) researchgate.netepstem.net

PropertyCalculated Value
Dipole Moment (µ)3.33 Debye
HOMO Energy-6.21 eV
LUMO Energy-2.25 eV
HOMO-LUMO Energy Gap (ΔE)3.96 eV

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgnumberanalytics.com The HOMO is the highest energy orbital containing electrons and is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO is the lowest energy orbital without electrons, governing its ability to accept electrons (electrophilicity). libretexts.orgyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's reactivity and stability. researchgate.net A small HOMO-LUMO gap generally indicates high chemical reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.netanalis.com.my Conversely, a large energy gap suggests high stability and lower chemical reactivity. researchgate.net

For 1-[4-(5-Methyl-2-furyl)phenyl]ethanone, the HOMO is expected to be localized primarily on the electron-rich furan ring and the phenyl ring, while the LUMO is likely concentrated on the acetyl group, which acts as an electron-withdrawing moiety. This distribution facilitates intramolecular charge transfer from the furan-phenyl system to the ethanone group upon electronic excitation. In studies of related furan derivatives, the HOMO-LUMO gap is a key descriptor in understanding reaction mechanisms, such as cycloadditions. researchgate.netpku.edu.cn

Table 2: Key Reactivity Descriptors Derived from FMO Analysis (Theoretical values based on general principles and data from related compounds) researchgate.net

DescriptorFormulaSignificance
Ionization Potential (I)-EHOMOEnergy required to remove an electron.
Electron Affinity (A)-ELUMOEnergy released when an electron is added.
Chemical Hardness (η)(ELUMO - EHOMO) / 2Resistance to change in electron configuration.
Chemical Softness (S)1 / ηReciprocal of hardness, indicates higher reactivity.
Electronegativity (χ)-(EHOMO + ELUMO) / 2Ability to attract electrons.

Nonlinear Optical (NLO) Property Predictions and Analysis of Furan-Substituted Compounds

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property essential for applications in photonics, optical data storage, and telecommunications. nih.govresearchgate.net Organic molecules with a donor-π-acceptor (D-π-A) architecture, like many furan-phenyl ethanone systems, are promising candidates for NLO materials. nih.gov

Computational methods, particularly DFT, are employed to predict the NLO properties of these molecules by calculating the molecular polarizability (α) and the first-order hyperpolarizability (β). researchgate.netajrconline.org The magnitude of the hyperpolarizability (β) is a direct measure of the second-order NLO activity. analis.com.my For furan-substituted compounds, the furan ring often acts as an electron donor, the phenyl ring as the π-conjugated bridge, and the ethanone group as the electron acceptor. This intramolecular charge transfer is a key mechanism for high β values. nih.gov

Studies on related chalcones and other furan derivatives show that structural modifications, such as the introduction of different donor or acceptor groups, can significantly tune the NLO response. nih.govfrontiersin.org A smaller HOMO-LUMO gap often correlates with a larger hyperpolarizability, as it facilitates electron delocalization and charge transfer within the molecule. analis.com.my

Table 3: Calculated NLO Properties for a Representative Furan-Phenyl System (Data based on (E)-3-(Furan-2-yl)-1-phenylprop-2-en-1-one) researchgate.net

PropertyCalculated Value
Polarizability (α)31.03 x 10-24 esu
First Hyperpolarizability (β)15.42 x 10-30 esu

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT calculations provide a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. psu.edu This is particularly useful for studying the conformational flexibility and intermolecular interactions of furan-phenyl ethanone systems. nih.gov

For a molecule like this compound, key flexible points include the torsional angles defining the orientation of the furan ring relative to the phenyl ring and the orientation of the acetyl group. MD simulations can explore the potential energy surface associated with the rotation around these single bonds. rsc.org Such simulations reveal the most populated conformations in a given environment (e.g., in a vacuum or a specific solvent), the energy barriers between different conformers, and the timescale of their interconversion. nih.gov

MD simulations on furan-containing molecules, such as furanosides, have been used to systematically analyze their conformational properties and the influence of substituents on the ring geometry. nih.gov In the context of this compound, MD could be used to study how intermolecular forces, such as π-π stacking between aromatic rings or hydrogen bonding in the presence of protic solvents, influence the molecule's structure and aggregation behavior. The results can provide insights into how the molecule might behave in condensed phases, which is crucial for materials science applications.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Reactivity (without biological context)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that attempts to find a statistical relationship between the chemical structure of a series of compounds and a specific property, such as chemical reactivity. nih.gov While widely used in drug discovery, QSAR can also be applied to model non-biological endpoints. nih.gov

For furan-phenyl ethanones, a QSAR model could be developed to predict chemical reactivity in a specific reaction, for example, the rate of an electrophilic substitution or the efficiency as a corrosion inhibitor. digitaloceanspaces.com The process involves several steps:

Data Set Assembly: A series of furan derivatives with known experimental reactivity data is compiled. digitaloceanspaces.com

Descriptor Calculation: For each molecule in the series, a large number of numerical descriptors are calculated. These can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum-chemical (e.g., HOMO/LUMO energies, dipole moment). nih.gov

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that correlates a subset of the calculated descriptors with the observed chemical reactivity. digitaloceanspaces.com

Model Validation: The predictive power of the QSAR model is rigorously tested to ensure it is statistically significant and can accurately predict the reactivity of new, untested compounds.

QSAR studies on furan derivatives have been used to find correlations between physicochemical parameters and various activities, providing a framework to predict the properties of novel compounds based on their structure. nih.gov

Supramolecular Chemistry and Intermolecular Interactions of 1 4 5 Methyl 2 Furyl Phenyl Ethanone Derivatives

Hydrogen Bonding Networks and Their Influence on Solid-State Architectures

Hydrogen bonds are among the most critical directional forces in crystal engineering. In derivatives of 1-[4-(5-Methyl-2-furyl)phenyl]ethanone, the acetyl group's carbonyl oxygen is a primary hydrogen bond acceptor. While the parent molecule lacks strong hydrogen bond donors, C—H···O interactions are expected to be prevalent. These weaker hydrogen bonds, involving the methyl and aromatic C-H groups, play a crucial role in the formation of stable, three-dimensional networks.

In a complex derivative containing the 2-(5-methyl-2-furyl)phenyl moiety, intramolecular C—H···O and C—H···N interactions contribute to stabilizing the molecular conformation, which in turn influences the intermolecular packing. nih.gov The intermolecular C—H···O interactions in this derivative link the molecules into layers, demonstrating the importance of even weak hydrogen bonds in building robust solid-state architectures. nih.gov

π-Stacking Interactions Involving Aromatic and Heteroaromatic Rings

The planar phenyl and furan (B31954) rings in this compound and its derivatives are prime candidates for π-stacking interactions. These non-covalent interactions are fundamental to the structure of many aromatic compounds and play a significant role in protein folding and materials science. wikipedia.org π-stacking can occur in various geometries, including face-to-face (sandwich) and edge-to-face (T-shaped), with offset or slipped-parallel arrangements being common in the solid state to minimize electrostatic repulsion. wikipedia.org

In the crystal structure of a complex derivative containing the methyl-furan-phenyl scaffold, significant π–π stacking interactions are observed, with a centroid-to-centroid distance of 3.4961 (7) Å between interacting rings. nih.gov These interactions, along with C—H⋯π interactions, connect molecules within the layers established by hydrogen bonding. nih.gov Studies on other furan-containing systems also highlight the importance of π-stacking. For instance, in furan-substituted benzimidazoles, π-π interactions are observed in both head-to-tail and head-to-head arrangements, with calculated interaction energies confirming their substantial contribution to crystal stability. nih.gov

The nature of the heteroatom in five-membered rings influences the effectiveness of π-based interactions. While hydrogen bonding may be more dominant in some furan carboxamides, π···π stacking interactions become more significant in their thiophene analogs due to increased aromaticity. scispace.combris.ac.uk Theoretical studies on heteroaromatic π-stacking with benzene (B151609) show that furan favors placing its heteroatom above the hydrogen atoms of the interacting benzene ring. acs.org

Table 1: Examples of π-π Stacking Parameters in Related Crystal Structures

Compound/System Interacting Rings Centroid-to-Centroid Distance (Å) Dihedral Angle (°) Reference
4-methyl-N-[2-(5-methyl-2-furyl)phenyl]...benzenesulfonamide Phenyl - Phenyl 3.4961 (7) - nih.gov
Furan-substituted benzimidazole derivative Benzimidazole - Benzimidazole - - nih.gov
N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide Phenyl - Pyrimidine - 63.07 (7) nih.gov

Note: Data is presented for analogous systems to infer potential interactions for this compound.

Crystal Engineering and Self-Assembly Phenomena in Organic Compounds

Crystal engineering aims to design and synthesize solid-state structures with desired properties by understanding and controlling intermolecular interactions. The principles of supramolecular synthons—robust and predictable patterns of non-covalent interactions—are central to this field. For molecules like this compound, the interplay between the acetyl group, the methylfuran, and the phenyl ring provides multiple sites for directed interactions.

The self-assembly process is driven by the thermodynamic search for the most stable crystalline form. In furan-containing compounds, the competition and cooperation between C—H···O hydrogen bonds and π-stacking are critical. For example, in furan dimers, these two interactions can lead to dimers of similar energy, indicating a subtle energy landscape. nih.gov The final crystal structure represents the optimal arrangement that maximizes attractive forces (like hydrogen bonds and stacking) while minimizing repulsive interactions. The study of different furan carboxamides has shown how subtle changes, such as replacing the furan's oxygen with sulfur (to form a thiophene), can shift the balance from a hydrogen-bond-dominated architecture to one stabilized primarily by π-stacking. scispace.combris.ac.uk

Influence of Substituents on Supramolecular Organization and Properties

The introduction of different substituents onto the phenyl or furan rings of the this compound scaffold can profoundly alter the supramolecular organization. Substituents can modify the electronic properties of the π-systems, introduce new functional groups for hydrogen or halogen bonding, and create steric hindrance that favors certain packing motifs over others.

Electronic Effects: Electron-withdrawing or -donating groups change the quadrupole moment of the aromatic rings, which directly impacts the energy and preferred geometry of π-stacking interactions. wikipedia.org

Steric Effects: Bulky substituents can prevent close packing or block certain interaction sites, forcing the molecules to adopt different supramolecular arrangements.

Introduction of Stronger Interaction Sites: Adding groups like -OH, -NH2, or -COOH introduces strong hydrogen bond donors, which would likely dominate the crystal packing, leading to more robust and predictable networks compared to the C-H···O interactions of the parent molecule. Similarly, introducing halogen atoms can promote the formation of halogen bonds, providing another directional tool for crystal engineering. nih.gov

For example, a study on halogenated acetophenones complexed with phenol (B47542) demonstrated that halogenation has a pronounced effect on the preferred hydrogen bonding site, showcasing how substituents can tip the delicate balance of intermolecular forces. nih.gov The analysis of various furanic compounds has also shown that polar substituents tend to form strong, classical hydrogen bonds, while the furan ring itself engages in weaker, cooperative interactions like CH-π and C-H···O, which are crucial for molecular recognition. nih.gov

Advanced Materials Science Applications of Furan Substituted Phenyl Ethanones

Development of Materials with Tunable Optical Properties (e.g., Non-Linear Optics)

The development of organic materials with significant non-linear optical (NLO) properties is a major focus in materials science, driven by potential applications in optical communications, data storage, and processing. The key to a high NLO response in organic molecules is typically a structure with a high degree of π-conjugation, often featuring electron-donating and electron-accepting groups.

While direct studies on the NLO properties of 1-[4-(5-Methyl-2-furyl)phenyl]ethanone are limited, the molecular architecture suggests potential in this area. The furan (B31954) ring is electron-rich and can act as an effective π-donor system. nih.gov The combination of the furan and phenyl rings creates an extended conjugated system. The ethanone (B97240) group (-COCH₃) is an electron-withdrawing group, establishing a donor-acceptor framework conducive to NLO activity.

Research on related furan-containing compounds supports this potential. For instance, furan-chalcone scaffolds, which share a similar furan-phenyl linkage, have been synthesized and investigated for their various therapeutic applications, which often stem from their electronic properties. nih.gov Furthermore, other organic conjugated molecules are being actively explored for their NLO properties, with studies demonstrating how molecular structure can be modified to tune these effects. mdpi.comrsc.org The synthesis of novel molecules using techniques like "click chemistry" has also opened avenues for creating materials with significant NLO responses. mdpi.com

The tunability of the optical properties in such systems could be achieved by:

Modifying substituents: Altering the groups on the furan or phenyl rings can modulate the electron-donating or -accepting strength, thereby tuning the NLO response.

Extending conjugation: Synthesizing larger oligomers or polymers based on the this compound monomer could lead to enhanced NLO effects.

Table 1: Comparison of Optical Properties in Furan-Containing Conjugated Systems (Representative Data)
Compound TypeKey Structural FeaturesObserved/Potential Optical PropertyPotential Application
Furan-ChalconesFuran-Aryl-PropenoneUV-Vis Absorption, FluorescenceBio-imaging, Sensors nih.gov
Spiro-Fused Furan PACsElectron-rich Furan in a Rigid Spiro SystemCircularly Polarized Luminescence nih.govChiral Photonics, 3D Displays
Donor-Acceptor ChromophoresConjugated system with Donor/Acceptor groupsThird-Order NLO Susceptibility (χ(3)) mdpi.comrsc.orgOptical Switching, Wavelength Conversion
This compoundMethyl-Furan-Phenyl-Ethanone(Hypothetical) Second or Third-Order NLO effectsElectro-optic modulators

Application as Organic Field-Effect Transistors (OFETs) and Optoelectronic Devices

Organic field-effect transistors (OFETs) are fundamental components of next-generation flexible and low-cost electronics. wikipedia.orgnih.gov The performance of an OFET is highly dependent on the organic semiconductor used as the active layer, with key metrics being charge carrier mobility and the on/off current ratio. researchgate.nettcichemicals.com Furan-containing polymers and small molecules have emerged as promising candidates for organic semiconductors due to the electronic characteristics of the furan ring. frontiersin.org

Challenges in using furan-based materials can include their stability, but derivatization and structural modification offer pathways to overcome these issues. For a molecule like this compound to be used in an OFET, it would likely need to be incorporated into a larger, more ordered structure, such as a polymer or a specifically designed oligomer, to facilitate the intermolecular charge hopping required for semiconductor behavior. The presence of the ketone group provides a reactive site for such polymerization or further functionalization.

Table 2: Key Parameters for Organic Semiconductor Materials in OFETs (Representative Values)
Material ClassMobility (cm²/Vs)On/Off RatioProcessing MethodReference Example
Pentacene Derivatives~0.1 - 1.5> 10⁶Vacuum Evaporation nih.gov
Thiophene Oligomers~0.01 - 0.310⁵ - 10⁷Vacuum Evaporation/Solution nih.gov
Furan-based Copolymers(Variable)(Variable)Solution Processing frontiersin.org
Polymerized this compound derivative(Hypothetical)(Hypothetical)Solution ProcessingN/A

Role as Intermediates in Polymer and Macrocycle Synthesis

One of the most significant applications of furan-substituted phenyl ethanones is their role as versatile intermediates in the synthesis of more complex macromolecular structures like polymers and macrocycles. ijsrst.com The compound this compound possesses several reactive sites that can be exploited for polymerization and macrocyclization reactions. smolecule.com

Polymer Synthesis: Furan-based polymers are of great interest as they can often be derived from renewable resources and exhibit unique properties. ijsrst.com The title compound can serve as a monomer in several ways:

Reactions of the Ketone Group: The acetyl group can undergo condensation reactions (e.g., aldol (B89426) condensation) to form polymer backbones. It can also be chemically modified into other functional groups, such as an alcohol or an alkyne, to enable different polymerization chemistries.

Coupling Reactions: The furan and phenyl rings can be functionalized with halides (e.g., bromine) to participate in cross-coupling reactions like Suzuki or Stille coupling, which are powerful methods for creating conjugated polymers.

Macrocycle Synthesis: Macrocycles are large cyclic molecules that have applications in host-guest chemistry, sensing, and pharmaceuticals. cam.ac.uknih.gov Furan units are attractive building blocks for macrocycles due to their structural and electronic features. The synthesis of macrocycles often relies on strategies that use pre-organized linear precursors which then undergo a ring-closing reaction. cam.ac.uk this compound could be elaborated into a linear precursor for macrocyclization. For example, it could be dimerized and functionalized at its ends to facilitate a final ring-closing step.

Exploration in Chemical Sensing and Recognition Systems

The development of chemical sensors for the detection of specific ions or molecules is a critical area of research. Organic molecules are excellent candidates for chemosensors because their properties, such as color or fluorescence, can be designed to change upon binding to a target analyte. Furan derivatives have been successfully employed in various sensing applications. nih.gov

Although the direct use of this compound as a chemical sensor has not been extensively reported, its structure provides a foundation for designing such a system. The key components of a molecular sensor are a recognition site (receptor) and a signaling unit (reporter).

The furan-phenyl-ethanone scaffold can be functionalized to include a specific binding site for a target analyte (e.g., a metal ion, an anion, or a small organic molecule).

The conjugated system of the molecule can act as the signaling unit. Binding of an analyte to the receptor site can induce a change in the electronic structure of the conjugated system, leading to a detectable change in its absorption or fluorescence spectrum (a colorimetric or fluorometric response).

For instance, related furan chalcones have been investigated as inhibitors for the enzyme urease, which relies on molecular recognition between the chalcone (B49325) and the enzyme's active site. nih.gov This demonstrates the principle of furan-based scaffolds interacting specifically with biological targets. By incorporating appropriate functional groups, this compound could be adapted to create sensors for various applications.

Future Directions and Emerging Research Avenues for 1 4 5 Methyl 2 Furyl Phenyl Ethanone

Integration with Flow Chemistry and Sustainable Synthesis Practices

The chemical industry's shift towards greener and more efficient manufacturing makes flow chemistry a prime area for the future synthesis of 1-[4-(5-methyl-2-furyl)phenyl]ethanone. nih.gov Continuous flow processes offer significant advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and the potential for higher yields and purity. acs.org For furan-containing compounds, which can be derived from renewable biomass resources like fructose (B13574) and cellulose, integrating flow synthesis aligns with the principles of sustainable chemistry. researchgate.netmdpi.com

Research into the continuous-flow synthesis of structurally similar 2,5-diaryl furans has demonstrated marked improvements in yield compared to batch methods. These processes can proceed without the need for transition-metal catalysts and allow for the synthesis of complex structures without the isolation of potentially unstable intermediates. Adopting such a strategy for this compound could streamline its production, reduce waste, and allow for safer handling of reagents.

Table 1: Comparison of Synthesis Yields for 2,5-Diaryl Furans: Batch vs. Continuous Flow. Data illustrates the potential for increased efficiency when applying flow chemistry to furan-phenyl structures.
Furan (B31954) DerivativeSequential Batch Yield (%)Continuous Flow Yield (%)
Unsymmetrical Furan (9i)2140
3-hexyl 2,5-diphenylfuran (B1207041) (9k)N/A58
Naphthyl Analogue (9l)N/A58
Furan-phenylene (9m)424

Future work would involve designing a dedicated flow reactor setup for the multi-step synthesis of this compound, potentially starting from biomass-derived precursors like 5-hydroxymethylfurfural (B1680220) (HMF). researchgate.net This approach not only represents a more sustainable production pathway but also enables the exploration of novel reaction conditions (e.g., higher temperatures and pressures) that are often inaccessible in batch processing. acs.org

Advanced Spectroscopic Probes for Real-time Reaction Monitoring

To optimize and control the synthesis of this compound, particularly within a continuous flow setup, the implementation of Process Analytical Technology (PAT) is crucial. rsc.org PAT involves the use of in-line and on-line analytical tools to monitor critical process parameters in real-time, ensuring process understanding, efficiency, and consistency. rsc.orgrsc.org

Advanced spectroscopic probes are central to PAT. For the synthesis of furan derivatives, techniques like in-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy can provide real-time data on the concentration of reactants, intermediates, and the final product. americanpharmaceuticalreview.comacs.org This allows for precise control over the reaction, rapid optimization, and immediate detection of any process deviations. youtube.com Furthermore, specialized techniques such as Proton Transfer Reaction Mass Spectrometry (PTR-MS) have been successfully used for the online monitoring of furan formation, offering high sensitivity and selectivity. The coupling of flow reactors with NMR spectroscopy (Flow NMR) presents another powerful tool, capable of providing detailed structural and quantitative information non-destructively as the reaction progresses. nih.govresearchgate.netyoutube.com

Table 2: Potential Advanced Spectroscopic Probes for Real-time Monitoring of this compound Synthesis.
Spectroscopic ProbeInformation ProvidedPotential Application in Synthesis
In-situ FTIR/RamanFunctional group concentrations, reaction kinetics, endpoint determination. researchgate.netMonitoring the formation of the ketone and the consumption of starting materials.
Flow NMRStructural confirmation of intermediates and product, quantitative analysis. nih.govyoutube.comElucidating reaction mechanisms and quantifying product yield without sampling.
Online UPLC-MSSeparation and identification of product and impurities, reaction conversion. rsc.orgAssessing product purity and identifying byproduct formation in real-time.
Proton Transfer Reaction-MS (PTR-MS)Trace-level detection of volatile organic compounds like furans.Monitoring for the formation of volatile furan intermediates or side products.

Future research should focus on developing and implementing a multi-PAT tool system for the synthesis of this compound. Combining data from techniques like FlowIR, Flow NMR, and online mass spectrometry would provide a comprehensive, real-time understanding of the reaction, enabling automated process control and optimization. youtube.com

Exploration of Novel Catalytic Transformations for Furan-Phenyl Ketones

The reactivity of the furan and phenyl rings in this compound offers fertile ground for exploring novel catalytic transformations to create new derivatives with unique properties. While traditional cross-coupling reactions are established, emerging catalytic strategies promise greater efficiency, selectivity, and sustainability. researchgate.net

Recent advances include the use of earth-abundant metal catalysts like copper and iron for C-C and C-H bond functionalization. rsc.orgorganic-chemistry.org For instance, copper-catalyzed aerobic oxidative coupling has been used to link furans with other heterocycles, a method that could be adapted to functionalize the furan ring of the target molecule. rsc.org Metal-free catalytic systems are also gaining prominence, offering a greener alternative for constructing tetrasubstituted furans from simple precursors like α-hydroxy ketones. nih.govmdpi.com Furthermore, palladium-phosphine catalysis has proven effective in building highly substituted polyalkyl furans through sequential Michael-Heck reactions. nih.gov The application of these novel catalytic methods could lead to new derivatives of this compound with modified electronic or physical properties. Another avenue is the use of solid acid catalysts, such as zeolites or ion-exchange resins like Amberlyst® 15, which have shown success in cascade reactions involving furan derivatives. researchgate.net

Table 3: Emerging Catalytic Systems for Potential Application to Furan-Phenyl Ketones.
Catalytic SystemType of TransformationPotential Application
Palladium-Phosphine CatalysisSequential Michael-Heck Reactions nih.govSynthesis of highly substituted furan cores.
Copper(II) CatalysisAerobic Oxidative Coupling rsc.orgDirect C-H functionalization of the furan or phenyl ring.
Gold Nanoparticle CatalysisCycloisomerization of Allenones organic-chemistry.orgAlternative synthesis pathway to the furan ring system.
Base-Catalyzed (Metal-Free)Reaction of α-hydroxy ketones and cyano compounds nih.govSustainable synthesis of tetrasubstituted furan derivatives.
Solid Acid Catalysts (e.g., Amberlyst® 15)Hydrolysis/Condensation Cascade Reactions researchgate.netSynthesis from biomass-derived 2-methylfuran (B129897).

Future research will likely focus on applying these modern catalytic tools to both the synthesis of the this compound scaffold and its subsequent derivatization. This exploration could yield novel compounds for applications in materials science, such as organic electronics or specialized polymers. gfzxb.org

Theoretical Advancements in Predicting Reactivity and Material Properties

Computational chemistry provides powerful tools to predict the behavior of molecules like this compound, guiding experimental work and accelerating discovery. Ab initio and Density Functional Theory (DFT) calculations can offer deep insights into the molecule's electronic structure, conformational preferences, and reaction mechanisms. acs.org

Theoretical studies on substituted furans have shown that the nature and position of substituents significantly influence the molecule's reactivity. rsc.org For this compound, computational models can predict the most likely sites for electrophilic or nucleophilic attack, guiding synthetic strategies for further functionalization. Recent work on the oxidation of furan by OH radicals used high-level theory to map potential energy surfaces and calculate pressure-dependent rate constants, demonstrating the predictive power of these methods. nih.gov Similarly, ReaxFF molecular dynamics simulations have been used to investigate the kinetics of Diels-Alder reactions involving furans, which is critical for designing materials with reversible properties. acs.orgnih.gov

Table 4: Example of Theoretically Calculated Data for Furan Reactions. This data for the furan + OH reaction showcases the type of predictive information that can be generated for this compound.
Theoretical MethodCalculated ParameterFinding/Prediction
M06-2X/aug-cc-pVTZPotential Energy SurfaceDetermined stationary points for the furan oxidation mechanism. nih.gov
Quantum Rice-Ramsperger-Kassel (QRRK) TheoryPressure-Dependent Rate ConstantsPredicted that furan oxidation by OH is pressure-independent under tropospheric conditions. nih.gov
ReaxFF Molecular DynamicsReaction Energy BarriersApproximated DFT energies for forward and reverse Diels-Alder reactions of furan-maleimide. acs.org

The future in this area involves applying these sophisticated computational models to this compound. Such studies could predict its thermal stability, its HOMO-LUMO gap (relevant for optoelectronic properties), and the energy barriers for various chemical transformations. acs.org This theoretical groundwork will be invaluable for rationally designing new experiments and targeting the synthesis of novel materials with desired functionalities, such as self-healing polymers or organic semiconductors. gfzxb.orgnih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-[4-(5-Methyl-2-furyl)phenyl]ethanone, and what key reaction parameters influence yield?

  • Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation, where an acyl chloride reacts with a substituted aromatic ring (e.g., 4-(5-methyl-2-furyl)benzene) in the presence of a Lewis acid catalyst like AlCl₃ . Key parameters include:

  • Catalyst purity : Impurities can reduce acylation efficiency.
  • Reaction temperature : Optimal yields are achieved at 80–100°C.
  • Solvent choice : Anhydrous dichloromethane or nitrobenzene improves electrophilic substitution.
  • Stoichiometry : A 1:1.2 molar ratio of aromatic substrate to acyl chloride minimizes by-products.
    Post-reaction, purification via column chromatography (silica gel, hexane/ethyl acetate) is critical .

Q. What spectroscopic and crystallographic methods are recommended for structural characterization?

  • Methodological Answer :

  • X-ray crystallography : Resolves bond lengths and angles, confirming the planar geometry of the furan and acetophenone moieties. Anomalies in dihedral angles (>10°) may indicate steric strain .
  • NMR spectroscopy : ¹H NMR (CDCl₃) shows characteristic signals:
  • δ 2.5–2.6 ppm (singlet, acetyl methyl).
  • δ 6.2–6.4 ppm (multiplet, furyl protons).
    Discrepancies in splitting patterns suggest impurities or isomerization .
  • Mass spectrometry (EI) : Base peak at m/z 174 (M⁺) with fragmentation at the acetyl group (loss of CO, m/z 146) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • Ventilation : Use fume hoods to avoid inhalation (vapor pressure: ~0.1 mmHg at 25°C) .
  • Personal protective equipment (PPE) : Nitrile gloves, safety goggles, and flame-resistant lab coats (flash point: 175°F TCC) .
  • Storage : Keep in amber glass bottles at 2–8°C under nitrogen to prevent oxidation .
  • Spill management : Absorb with inert material (vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational models (QSPR, DFT) predict physicochemical properties of this compound?

  • Methodological Answer :

  • Quantum chemistry calculations : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level optimizes molecular geometry and calculates dipole moments (predicted: ~3.2 D), aiding in solvent compatibility assessments .
  • Quantitative Structure-Property Relationship (QSPR) : Correlates logP (predicted: 2.8) with solubility and bioavailability. Discrepancies >10% from experimental data may indicate limitations in descriptor selection .
  • Molecular dynamics simulations : Predict diffusion coefficients in aqueous solutions, useful for pharmacokinetic studies .

Q. How can researchers resolve discrepancies in reported boiling points or spectral data across studies?

  • Methodological Answer :

  • Source validation : Cross-check data with authoritative databases (e.g., NIST Chemistry WebBook lists Tboil as 469.2 K under standard conditions) .
  • Purity assessment : Use gas chromatography (GC) with a DB-1 column (retention index: 1596) to detect impurities >0.5% that may skew boiling points .
  • Experimental replication : Standardize conditions (e.g., heating rate in DSC for melting point analysis) to minimize procedural variability .

Q. What strategies optimize reaction conditions to minimize by-products during scale-up synthesis?

  • Methodological Answer :

  • DoE (Design of Experiments) : Apply factorial design to test variables (catalyst loading, temperature, solvent polarity). For example, reducing AlCl₃ from 1.5 eq. to 1.2 eq. decreases dimerization by 30% .
  • In-situ monitoring : Use FT-IR to track acyl chloride consumption (disappearance of C=O stretch at 1800 cm⁻¹) and terminate reactions at ~95% conversion .
  • Green chemistry alternatives : Replace AlCl₃ with recyclable ionic liquids (e.g., [BMIM]Cl), reducing waste and improving atom economy .

Data Contradiction Analysis

  • Case Example : A reported boiling point of 469.2 K conflicts with a value of 463 K in another study.
    • Root cause : Differences in purity (e.g., residual solvent) or calibration of thermocouples.
    • Resolution : Validate via GC-MS purity checks and replicate measurements using NIST-traceable equipment .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.